molecular formula C14H10N2O2 B1616665 2,7-Diaminoanthraquinone CAS No. 605-44-7

2,7-Diaminoanthraquinone

Cat. No.: B1616665
CAS No.: 605-44-7
M. Wt: 238.24 g/mol
InChI Key: KJNHYKBXQOSFJR-UHFFFAOYSA-N
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Description

2,7-Diaminoanthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This compound, in particular, has two amino groups attached to the anthraquinone structure, which significantly influences its chemical properties and applications.

Scientific Research Applications

2,7-Diaminoanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2,7-Diaminoanthraquinone (DAQ) is a type of anthraquinone derivative that has been studied for its potential anticancer properties . The primary targets of DAQ are cancer cells, specifically rat glioma C6 cells, human hepatoma G2 cells, and 2.2.15 cells . The compound interacts with these cells to inhibit their growth and proliferation .

Mode of Action

The mode of action of DAQ involves interactions with DNA. Anthraquinone derivatives, including DAQ, have been found to interact with DNA or enzymes connected to DNA and other cell organelles to disrupt complex biological processes . This interaction leads to changes in the cells, including the inhibition of proliferation .

Biochemical Pathways

The biochemical pathways affected by DAQ involve the stabilization of G-quadruplex DNA . G-quadruplex is a non-canonical secondary structure identified in the telomeric region and the promoter of many oncogenes . DAQ stabilizes this structure, preventing the access of telomerase enzyme, causing apoptosis, and consequent cell death .

Pharmacokinetics

The compound’s interaction with dna suggests it is absorbed and distributed within the body to reach its target cells

Result of Action

The result of DAQ’s action is the inhibition of cancer cell growth and proliferation . By interacting with DNA and disrupting biological processes, DAQ induces apoptosis in cancer cells, leading to cell death . This cytotoxic activity makes DAQ a potential anticancer agent .

Action Environment

The action of DAQ can be influenced by environmental factors. For example, DAQ has been found to exhibit excellent electrochemical stability when anchored on amino functionalized biomass porous carbon . This suggests that the compound’s action, efficacy, and stability can be enhanced in certain environments

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,7-Diaminoanthraquinone are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific conditions and the presence of other molecules .

Cellular Effects

The cellular effects of this compound are also not fully understood. It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diaminoanthraquinone typically involves the nitration of anthraquinone followed by reduction. The nitration process introduces nitro groups at the 2 and 7 positions of the anthraquinone molecule. This is followed by a reduction step, where the nitro groups are converted to amino groups, resulting in this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,7-Diaminoanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups replacing the amino groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diaminoanthraquinone is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and biological activity. This positioning allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2,7-diaminoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNHYKBXQOSFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209235
Record name 9,10-Anthracenedione, 2,7-diamino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-44-7
Record name 2,7-Diamino-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthraquinone, 2,7-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 2,7-diamino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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